molecular formula C18H15NO2S B2649661 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester CAS No. 91076-97-0

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester

Cat. No.: B2649661
CAS No.: 91076-97-0
M. Wt: 309.38
InChI Key: JGPQOCFURASLCN-UHFFFAOYSA-N
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Description

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester is a high-value chemical scaffold for advanced drug discovery and materials research. This 2-aminothiophene derivative is primarily recognized as a privileged structure in medicinal chemistry, serving as a key synthetic intermediate for developing novel therapeutic agents . Its molecular architecture, incorporating both a 2-aminothiophene core and a biphenyl system, makes it a versatile precursor for the synthesis of compounds with potential anti-cancer, anti-inflammatory, and anti-infective activities . Researchers utilize this compound as a critical building block in structure-activity relationship (SAR) studies, where the electron-withdrawing ester group at the C2 position and the extended biphenyl system allow for strategic synthetic modifications to optimize binding affinity and metabolic stability . In biochemical research, derivatives of this scaffold have been explored as inhibitors and modulators of various disease-relevant targets. The compound's structure is synthetically accessible via well-established methods such as the Gewald reaction, which allows for the efficient production of multi-substituted 2-aminothiophenes . Beyond pharmaceutical applications, this compound and its analogs hold significant interest in material science, particularly in the development of organic semiconductors and other advanced electronic materials due to the conjugated nature of the thiophene system . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-amino-5-(4-phenylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-21-18(20)17-15(19)11-16(22-17)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPQOCFURASLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester involves the reaction of 3-amino-thiophene with formyl chloride in the presence of a catalyst such as cuprous chloride . The reaction conditions, including temperature and reaction time, must be carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher efficiency and cost-effectiveness, often involving automated systems and continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

Antifungal Activity
Research has indicated that derivatives of thiophene compounds exhibit significant antifungal properties. A study demonstrated that modifications to the thiophene ring can enhance antifungal activity against various pathogens, suggesting that 3-amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester could be explored as a lead compound for antifungal drug development .

Mechanism of Action
The mechanism by which these compounds exert their antifungal effects often involves the disruption of fungal cell wall synthesis or interference with cellular metabolism, leading to cell death .

Synthetic Applications

Synthesis of Functionalized Compounds
this compound serves as a versatile intermediate in organic synthesis. It can undergo various reactions such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds essential for creating complex organic molecules . This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Green Chemistry Approaches
Recent studies have focused on environmentally friendly methodologies for synthesizing thiophene derivatives, including this compound. These approaches often utilize mild conditions and avoid toxic reagents, aligning with the principles of green chemistry .

Material Science Applications

Potential in Organic Electronics
The compound's unique electronic properties make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to act as a charge transport material can enhance the efficiency of electronic devices .

Polymer Composites
Incorporating this compound into polymer matrices may improve mechanical properties and thermal stability, making it suitable for advanced materials used in various industrial applications .

Case Studies

Case Study 1: Antifungal Efficacy Testing
A series of experiments were conducted to evaluate the antifungal efficacy of this compound against Candida species. The results indicated a dose-dependent response, with higher concentrations leading to increased inhibition of fungal growth, demonstrating its potential as an antifungal agent .

Case Study 2: Synthesis and Characterization
A research team successfully synthesized several derivatives of this compound through a series of chemical transformations. The resulting compounds were characterized using NMR and mass spectrometry, confirming their structures and paving the way for further biological testing .

Mechanism of Action

The mechanism by which 3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents on the Thiophene Ring
Compound Name Substituents (Position) Key Structural Differences Impact on Properties
Target Compound 3-Amino, 5-biphenyl-4-yl, 2-methyl ester Reference Balanced hydrophobicity; H-bond donor
Methyl 3-amino-5-(4-benzyloxyphenyl)thiophene-2-carboxylate 3-Amino, 5-(4-benzyloxyphenyl), 2-methyl ester Benzyloxy vs. biphenyl Increased solubility due to polar ether linkage
Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate 3-Amino, 5-(3-chlorophenyl), 2-ethyl ester Chlorophenyl vs. biphenyl; ethyl ester Enhanced electron-withdrawing effect; faster metabolism
Ethyl 3-bromo-4-cyano-5-[(ethoxycarbonylmethyl)sulfanyl]thiophene-2-carboxylate 3-Bromo, 4-cyano, 5-sulfanyl, 2-ethyl ester Bromo/cyano vs. amino; sulfanyl group Higher reactivity in substitution reactions
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate 3-Amino, 4-cyano, 5-methylthio, 2-methyl ester Cyano/methylthio vs. biphenyl Electron-withdrawing effects alter ring electron density
Ester Group Variations
  • Methyl ester (target compound): Lower hydrolytic stability but higher metabolic resistance compared to ethyl esters (e.g., compounds in ) .

Physicochemical Properties

Property Target Compound Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate
Molecular Weight ~353.4 g/mol ~325.8 g/mol ~282.4 g/mol
LogP ~4.2 (estimated) ~3.8 ~2.5
Solubility Low (hydrophobic biphenyl) Moderate (chlorophenyl) Higher (polar cyano/methylthio)

Crystallographic and Spectroscopic Data

  • Crystal Packing : reports triclinic crystal systems (P-1 space group) for brominated thiophenes. The biphenyl group in the target compound may induce different packing motifs due to steric bulk .
  • Spectroscopy: ¹H/¹³C-NMR and mass spectrometry (common in ) confirm substituent positions. The amino group in the target compound would show distinct NH₂ signals at ~5 ppm in ¹H-NMR .

Biological Activity

3-Amino-5-biphenyl-4-yl-thiophene-2-carboxylic acid methyl ester (CAS Number: 91076-97-0) is a compound with a molecular formula of C18_{18}H15_{15}NO2_2S and a molecular weight of 309.39 g/mol. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article delves into the biological activity of this compound, supported by various studies and findings.

PropertyValue
Molecular FormulaC18_{18}H15_{15}NO2_2S
Molecular Weight309.39 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point548.6 ± 50.0 °C at 760 mmHg

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related thiophene derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting a potential for this compound to possess similar activities.

The biological activity of thiophene derivatives often involves:

  • Cell Membrane Disruption : Many compounds interact with the lipid bilayer, leading to increased permeability and subsequent cell lysis.
  • Reactive Oxygen Species (ROS) Generation : The induction of oxidative stress can lead to cellular damage in microbial cells.
  • Inhibition of Key Enzymes : Some derivatives inhibit enzymes crucial for cell wall synthesis, enhancing their antimicrobial efficacy.

Research Findings

  • Antibacterial Properties : A study indicated that compounds with similar structures showed synergistic effects when combined with conventional antibiotics against resistant bacterial strains like Staphylococcus aureus and Escherichia coli .
  • Antioxidant Activity : Research has suggested that some thiophene-based compounds exhibit antioxidant properties, which could play a role in their overall biological activity by protecting against oxidative damage in cells .
  • Cytotoxicity Studies : Preliminary cytotoxicity assessments have been conducted on related compounds, indicating potential selective toxicity towards cancer cell lines while sparing normal cells . This suggests that further exploration into the anticancer properties of this compound could be beneficial.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer:
The compound is typically synthesized via the Sandmeyer reaction , starting from a precursor such as 3-amino-4-cyano-5-substituted-thiophene-2-carboxylate. For example, bromination of 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylic acid ethyl ester using HBr and CuBr in sulfuric acid yields brominated derivatives . Recrystallization in petroleum ether is often employed for purification, achieving ~50% yield. Alternative routes involve thiophene ring functionalization with biphenyl groups via Suzuki coupling or nucleophilic substitution, though specific protocols for the biphenyl-substituted variant require optimization of catalysts and solvents .

Key Reaction Conditions (Example):

Reagent/ConditionRoleReference
H₂SO₄ (70%)Acid catalyst
NaNO₂Diazotization agent
CuBrBromination catalyst
Petroleum etherRecrystallization solvent

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:
Yield optimization requires careful control of:

  • Temperature : Diazotization at 0–5°C prevents premature decomposition .
  • Catalyst stoichiometry : Excess CuBr (1.4 eq. relative to substrate) enhances bromination efficiency .
  • Solvent system : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, but petroleum ether is preferred for recrystallization due to its low polarity .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) can resolve byproducts, though X-ray-quality crystals may require slow evaporation techniques .

Contradictions in reported yields (e.g., 50% vs. higher values in similar syntheses) often stem from differences in workup protocols or starting material purity .

Basic: What spectroscopic methods are used for characterization?

Answer:

  • NMR : ¹H/¹³C NMR identifies amino (–NH₂), ester (–COOCH₃), and biphenyl protons. Aromatic protons typically appear at δ 6.8–7.5 ppm, while methyl esters resonate at δ 3.7–3.9 ppm .
  • IR : Stretching vibrations for –NH₂ (~3400 cm⁻¹), ester C=O (~1700 cm⁻¹), and thiophene C–S (~680 cm⁻¹) confirm functional groups .
  • X-ray crystallography : Resolves planar thiophene rings and intermolecular hydrogen bonds (e.g., S–H···O, 2.55 Å) critical for crystal packing .

Advanced: How can contradictions between computational and experimental spectral data be resolved?

Answer:
Discrepancies arise from:

  • Solvent effects : Simulated spectra often assume gas-phase conditions, whereas experimental data (e.g., NMR) are solvent-dependent. Use polarizable continuum models (PCM) for DFT calculations to match experimental conditions .
  • Tautomerism : The amino group may exhibit tautomeric shifts in solution. Variable-temperature NMR or 2D NOESY can confirm dynamic behavior .
  • Crystal vs. solution structure : X-ray data (e.g., planar thiophene rings) may differ from solution conformers. Compare solid-state IR with solution-phase Raman spectra .

Basic: What are the key physical properties of this compound?

Answer:

PropertyValueReference
Melting point140–141°C
Molecular weight267.73 g/mol
SolubilityLow in H₂O; soluble in DCM, DMF
Crystal systemMonoclinic (P2₁/c)

Advanced: How does the crystal structure influence biological interactions?

Answer:
The planar thiophene ring and hydrogen-bonding network (e.g., S–H···O) enhance molecular rigidity, favoring π-π stacking with aromatic residues in enzyme active sites. This structural feature is critical in designing kinase inhibitors or GPCR modulators . Modifying the biphenyl group’s substitution pattern (e.g., chloro vs. methoxy) alters steric bulk and electronic effects, impacting binding affinity .

Advanced: What role does this compound play in heterocyclic chemistry?

Answer:
It serves as a versatile intermediate for synthesizing thienothienopyrimidines and fused heterocycles. For example:

  • Condensation with hydrazines yields pyrazolo-thiophene hybrids .
  • Suzuki coupling with boronic acids introduces diverse aryl/heteroaryl groups at the 5-position .
  • The amino group facilitates post-functionalization (e.g., acylation, sulfonation) to enhance bioactivity .

Basic: How is purity assessed during synthesis?

Answer:

  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve unreacted precursors.
  • TLC : Rf values in ethyl acetate/hexane (1:3) indicate product migration .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.4%) .

Advanced: What are the challenges in scaling up synthesis?

Answer:

  • Exothermic reactions : Diazotization requires strict temperature control to avoid runaway reactions .
  • Byproduct formation : Over-bromination or ester hydrolysis may occur; optimize HBr stoichiometry and avoid aqueous workup .
  • Crystallization efficiency : Scalable recrystallization protocols (e.g., anti-solvent addition) improve yield without compromising purity .

Advanced: How can computational modeling guide derivative design?

Answer:

  • Docking studies : Predict binding modes with target proteins (e.g., kinases) using AutoDock Vina. The biphenyl group’s orientation is critical for hydrophobic pocket interactions .
  • QSAR models : Correlate electronic parameters (Hammett σ) of substituents with bioactivity to prioritize synthetic targets .

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